molecular formula C17H29N5O2S B11262707 1-{6-[4-(Propylsulfonyl)piperazino]-3-pyridazinyl}azepane

1-{6-[4-(Propylsulfonyl)piperazino]-3-pyridazinyl}azepane

Cat. No.: B11262707
M. Wt: 367.5 g/mol
InChI Key: QCQCZBPIEPMSNS-UHFFFAOYSA-N
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Description

1-{6-[4-(Propylsulfonyl)piperazino]-3-pyridazinyl}azepane is a complex organic compound that features a unique structure combining a piperazine ring, a pyridazine ring, and an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{6-[4-(Propylsulfonyl)piperazino]-3-pyridazinyl}azepane typically involves multi-step organic reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[540]undec-7-ene) and solvents like dichloromethane

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-{6-[4-(Propylsulfonyl)piperazino]-3-pyridazinyl}azepane can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine and pyridazine rings, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-{6-[4-(Propylsulfonyl)piperazino]-3-pyridazinyl}azepane has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-{6-[4-(Propylsulfonyl)piperazino]-3-pyridazinyl}azepane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Piperazine derivatives: Such as trimetazidine and ranolazine.

    Pyridazine derivatives: Including pyridazinone and its analogs.

Uniqueness: 1-{6-[4-(Propylsulfonyl)piperazino]-3-pyridazinyl}azepane is unique due to its combination of three distinct ring systems, which imparts specific chemical and biological properties not found in simpler analogs

Properties

Molecular Formula

C17H29N5O2S

Molecular Weight

367.5 g/mol

IUPAC Name

1-[6-(4-propylsulfonylpiperazin-1-yl)pyridazin-3-yl]azepane

InChI

InChI=1S/C17H29N5O2S/c1-2-15-25(23,24)22-13-11-21(12-14-22)17-8-7-16(18-19-17)20-9-5-3-4-6-10-20/h7-8H,2-6,9-15H2,1H3

InChI Key

QCQCZBPIEPMSNS-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)C2=NN=C(C=C2)N3CCCCCC3

Origin of Product

United States

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